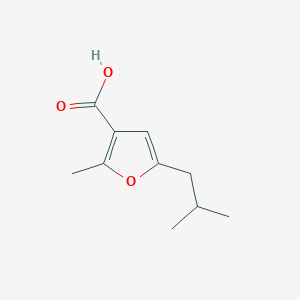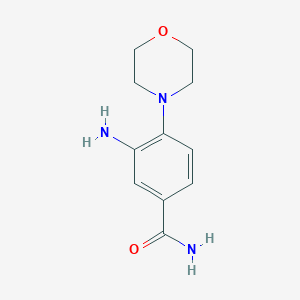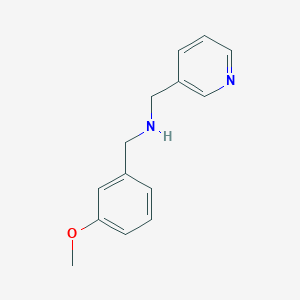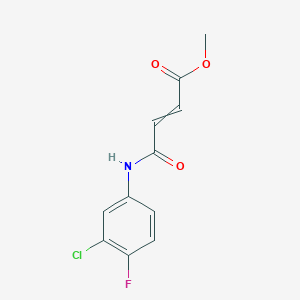
4-(Thiophene-2-sulfonylamino)-benzoic acid
Descripción general
Descripción
4-(Thiophene-2-sulfonylamino)-benzoic acid (4-TSABA) is a potent, selective and bioavailable inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). It has been used in a number of scientific research applications to study the role of DHODH in various biological processes. 4-TSABA is a member of the thiophene-2-sulfonylamino-benzoic acid family of DHODH inhibitors and has been shown to be a valuable tool in the study of DHODH-mediated pathways.
Aplicaciones Científicas De Investigación
Crystal Structure and Thermal Properties
Research has shown that compounds similar to 4-(Thiophene-2-sulfonylamino)-benzoic acid, such as 2-(toluene-4-sulfonylamino)-benzoic acid, have interesting crystal structures and thermal properties. These compounds form intriguing supramolecular structures through hydrogen bonds and π···π interactions, exhibiting solvatochromism and photochromic behavior under UV-Vis study. They also demonstrate heatproof material properties as indicated by thermal analysis (熊静 et al., 2007).
Synthesis Methods and Eco-Friendly Approaches
Efficient and eco-friendly synthesis methods have been developed for compounds with structures similar to this compound. For instance, N1-(4-substitutedbenzylidene)-4-(tosylamino) benzo hydrazides were synthesized in PEG-400, offering a rapid, economic, and environmentally friendly route (V. Jagrut et al., 2012).
Photochemical Studies
In photochemical studies, benzo[b]thiophene, which is structurally related to this compound, was used as a model compound to study the photooxidation of polycyclic aromatic sulfur heterocycles. This research helps in understanding the environmental impact of oil spills, as the primary photoproduct, benzo[b]thiophene-2,3-quinone, was identified and its subsequent conversion into 2-sulfobenzoic acid was observed (J. Andersson & Stefan Bobinger, 1992).
Applications in Synthesizing Antitumor and Antibacterial Agents
Compounds related to this compound have been used in synthesizing various antitumor and antibacterial agents. For example, thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives exhibited significant in vitro activity against human tumor cell lines and showed high antibacterial activity against Gram-positive and Gram-negative bacteria (H. Hafez et al., 2017).
Development of Nonlinear Optical Materials
Research has also explored the use of sulfone-substituted thiophene chromophores, related to this compound, for developing second-order nonlinear optical materials. These materials possess high thermal stability and good transparency, making them suitable for use in nonlinear optical applications (S. Chou et al., 1996).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSKCBAWSAIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357967 | |
| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82068-35-7 | |
| Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(thiophene-2-sulfonylamino)-benzoic acid (TSABA) in the study and what does the research suggest about its potential for inhibiting biofilm formation?
A1: In this study, TSABA was not investigated as a standalone antibacterial agent. Instead, it was used to chemically modify chitosan, a biopolymer known for its antibacterial properties. This modification involved grafting TSABA onto plasma-treated chitosan (pchito) to potentially enhance its biofilm inhibitory effects []. The research focused on developing a modified chitosan material and did not directly investigate the individual antibacterial activity of TSABA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1299862.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)


![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)




